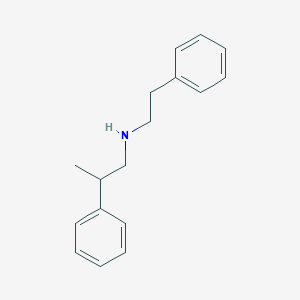![molecular formula C24H21N3O4S B267864 N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)
N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as MNACB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of MNACB involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, and its inhibition leads to a decrease in cancer cell viability.
Biochemical and Physiological Effects:
MNACB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, MNACB has been shown to decrease the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
MNACB has several advantages for use in lab experiments. It exhibits potent anticancer activity, is relatively easy to synthesize, and has a well-understood mechanism of action. However, MNACB also has several limitations, including its potential toxicity and the need for further optimization to improve its selectivity and efficacy.
Orientations Futures
There are several future directions for research on MNACB. One potential area of research is the development of more potent and selective CAIX inhibitors based on the structure of MNACB. Additionally, MNACB could be further optimized for use in combination therapy with other anticancer agents. Finally, the potential applications of MNACB in other areas of medicine and biotechnology, such as imaging and diagnostics, should be explored.
Méthodes De Synthèse
MNACB can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-nitrophenol with naphthalene-1-amine to form 4-nitrophenyl-naphthalen-1-yl-carbamate. This intermediate is then reacted with 4-methoxyaniline to form MNACB.
Applications De Recherche Scientifique
MNACB has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, MNACB has been shown to inhibit the growth of cancerous tumors in animal models.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide |
|---|---|
Formule moléculaire |
C24H21N3O4S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
1-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C24H21N3O4S/c1-31-20-13-9-19(10-14-20)27-32(29,30)21-15-11-18(12-16-21)25-24(28)26-23-8-4-6-17-5-2-3-7-22(17)23/h2-16,27H,1H3,(H2,25,26,28) |
Clé InChI |
QZQWNRBIKHBPBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)




![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)




![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)
